Boc-D-Homoallylglycine

Description

BenchChem offers high-quality Boc-D-Homoallylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Homoallylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

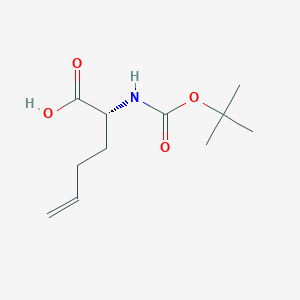

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184834 |

Source

|

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219819-76-8 |

Source

|

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219819-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-D-Homoallylglycine: Structural Identity, Synthesis, and Applications in Advanced Peptide Engineering

Executive Summary

The evolution of peptide therapeutics heavily relies on the incorporation of non-natural amino acids to overcome the inherent limitations of endogenous peptides, such as rapid proteolytic degradation and poor membrane permeability. Boc-D-Homoallylglycine (CAS: 219819-76-8) is a highly specialized, alkene-bearing amino acid derivative designed to address these challenges. Featuring a terminal double bond and a D-configuration at the alpha-carbon, this building block is a cornerstone in the synthesis of conformationally constrained "stapled" peptides and macrocyclic therapeutics[1]. This technical whitepaper provides a rigorous examination of its chemical identity, mechanistic utility, and validated experimental protocols for its integration into complex peptide architectures.

Chemical Identity and Nomenclature

To ensure unambiguous identification and reproducibility across synthetic workflows, the precise nomenclature and physicochemical properties of Boc-D-Homoallylglycine must be established. The molecule consists of a homoallyl side chain (providing a reactive olefin handle) and a tert-butoxycarbonyl (Boc) protecting group (providing orthogonal stability during synthesis)[].

Table 1: Physicochemical Properties and Nomenclature

| Property | Value |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid |

| Common Synonyms | Boc-D-Hag-OH; Boc-D-homoallylglycine; (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid |

| CAS Registry Number | 219819-76-8 |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Stereochemistry | D-configuration (R-isomer) |

| Protecting Group | tert-Butoxycarbonyl (Boc) - Acid labile |

Structural Significance & Mechanistic Insights

The architectural design of Boc-D-Homoallylglycine is highly deliberate, combining three functional domains to achieve specific chemical and biological outcomes:

-

The D-Stereocenter: Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereoselective for L-amino acids. Incorporating the D-enantiomer disrupts the enzymatic recognition pocket, drastically increasing the in vivo half-life of the resulting peptide. Furthermore, in helical peptide design, D-amino acids are strategically placed to induce specific reverse turns or stabilize left-handed helical conformations.

-

The Homoallyl Side Chain: The terminal alkene is chemically inert under standard peptide coupling conditions but highly reactive under ruthenium-catalyzed olefin metathesis. The extended "homo" chain length (containing one more methylene group than allylglycine) provides the optimal spatial geometry for spanning i, i+4 or i, i+7 positions in an alpha-helix during peptide stapling.

-

The Boc Protecting Group: The tert-butoxycarbonyl group ensures the alpha-amine remains unreactive during the activation and coupling of the carboxylic acid[]. The causality behind selecting Boc over Fmoc (Fluorenylmethyloxycarbonyl) lies in orthogonal deprotection strategies. Boc is completely stable to basic conditions (e.g., piperidine) and nucleophiles, but is readily cleaved by strong acids like trifluoroacetic acid (TFA). This makes it ideal for standard Boc-SPPS or as a terminal capping residue in Fmoc-SPPS workflows.

Experimental Workflows and Protocols

The following protocols detail the self-validating systems required for the effective utilization of Boc-D-Homoallylglycine in solid-phase synthesis and subsequent macrocyclization.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple Boc-D-Homoallylglycine onto a resin-bound peptide chain with high fidelity. Causality: Due to the slight steric hindrance of the unnatural side chain, a highly efficient coupling reagent system (HATU/DIPEA) is selected over standard carbodiimides (DIC) to prevent epimerization and ensure complete conversion.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

-

Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min to remove the N-terminal Boc group of the preceding amino acid. Wash thoroughly with DCM and DMF.

-

Neutralization: Treat with 5% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 x 5 min to neutralize the TFA salt and generate the free amine.

-

Activation: In a separate vial, dissolve 3.0 equivalents of Boc-D-Homoallylglycine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Stir for 2 minutes to form the highly reactive OAt ester.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60-90 minutes.

-

Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates a negative result (complete coupling), validating the absence of free primary amines. A blue bead indicates incomplete coupling, necessitating a second coupling cycle before proceeding.

-

Washing: Wash the resin 5x with DMF and 5x with DCM to remove excess reagents.

Workflow for incorporating Boc-D-Homoallylglycine via Solid-Phase Peptide Synthesis (SPPS).

Protocol 4.2: Ring-Closing Metathesis (RCM) for Peptide Stapling

Objective: To cross-link the homoallyl side chain of Boc-D-Homoallylglycine with another alkene-bearing residue to form a macrocyclic "staple". Causality: Grubbs' First or Second Generation Catalyst is used to drive the metathesis. Performing the reaction on-resin leverages the pseudo-dilution effect, which kinetically favors intramolecular cyclization over intermolecular oligomerization.

Step-by-Step Methodology:

-

Solvent Exchange: Wash the fully synthesized, fully protected resin-bound peptide with anhydrous 1,2-Dichloroethane (DCE) under an argon atmosphere to exclude moisture and oxygen, which degrade the catalyst.

-

Catalyst Preparation: Dissolve 20 mol% Grubbs' catalyst in degassed, anhydrous DCE (final peptide concentration ~10 mM).

-

Metathesis Reaction: Add the catalyst solution to the resin. Agitate gently under argon at room temperature for 2 hours.

-

Validation (Test Cleavage): Perform a micro-cleavage of a small resin aliquot using TFA/TIPS/H2O (95:2.5:2.5). Analyze the crude product via LC-MS. A precise mass shift of -28 Da (corresponding to the loss of ethylene gas) confirms successful ring closure.

-

Completion: Wash the resin extensively with DCE, DCM, and MeOH to remove ruthenium byproducts before final global cleavage.

Mechanism of peptide stapling via Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Applications in Advanced Therapeutics

Boc-D-Homoallylglycine is instrumental in synthesizing conformationally constrained peptides that bridge the gap between small molecules and biologics.

-

Anti-Apicomplexa Cyclic Peptides: Recent chemical biology studies have utilized modular approaches to synthesize inhibitors against Apicomplexa parasites (e.g., Toxoplasma and Plasmodium). By incorporating unnatural amino acids like Boc-D-Homoallylglycine, researchers generate pluripotent cyclic tetrapeptide scaffolds. These scaffolds undergo selective radical coupling and carbon-nitrogen cleavage to yield bioactive cyclic peptides with high selectivity for parasitic over human cells[3].

-

Intracellular Protein-Protein Interactions (PPIs): Stapled peptides formed via RCM of homoallylglycine derivatives exhibit enhanced alpha-helical propensity. This structural rigidity minimizes the entropic cost of binding and shields the peptide backbone from proteolysis, allowing these molecules to effectively penetrate cell membranes and competitively inhibit challenging intracellular PPI targets, such as the p53-MDM2 axis in oncology.

References

- Title: (2R)-2-[[(1,1-Dimethylethoxy)

- Title: BOC-Amino Acids: Boc-D-Homoallylglycine (CAS: 219819-76-8)

- Title: Flexible Synthesis and Evaluation of Diverse Anti-Apicomplexa Cyclic Peptides Source: Molaid Chemical Database URL

Sources

The Role of the Boc Protecting Group in Peptide Synthesis: A Comprehensive Technical Guide

Introduction & Strategic Causality

Solid-Phase Peptide Synthesis (SPPS) revolutionized the chemical synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support, allowing for rapid, iterative assembly 1[1]. Central to this process is the temporary masking of the α-amino group to prevent uncontrolled polymerization. The tert-butyloxycarbonyl (Boc) group, utilized in the classical Boc/Bzl strategy, remains a foundational pillar in peptide chemistry 2[2].

While Fmoc-SPPS has become the industry standard for routine synthesis due to its milder cleavage conditions, Boc-SPPS offers unparalleled, field-proven advantages for synthesizing complex, aggregation-prone sequences and C-terminal thioesters required for Native Chemical Ligation (NCL) 3[3]. Understanding the mechanistic causality behind Boc chemistry is essential for researchers tackling "difficult" peptides that fail under standard Fmoc conditions.

Mechanistic Principles of Boc Protection

The causality behind the efficacy of the Boc group lies in the thermodynamic stability of its intermediates. The acid-catalyzed removal of the Boc group involves the protonation of the carbamate carbonyl oxygen 2[2]. This resonance-stabilized intermediate facilitates the cleavage of the tert-butyl group, generating a highly stable tertiary carbocation 4[4].

Subsequent elimination by the trifluoroacetate ion leads to rapid decarboxylation, releasing CO₂ gas and exposing the free amine as a trifluoroacetate salt 4[4]. Because the tert-butyl carbocation is significantly more stable than the primary benzyl carbocations derived from side-chain protecting groups, a precise orthogonal cleavage strategy is achieved: 50% Trifluoroacetic Acid (TFA) selectively removes the Boc group without prematurely cleaving the benzyl-protected side chains 2[2].

Fig 1. The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Boc vs. Fmoc: Strategic Causality in Experimental Design

Choosing between Boc and Fmoc strategies is dictated by the physicochemical properties of the target sequence. Fmoc deprotection relies on a base (20% piperidine), which often fails to disrupt inter-chain hydrogen bonding (β-sheet formation) during the synthesis of highly hydrophobic sequences. Conversely, the 50% TFA used in Boc deprotection acts as a strong chaotropic agent, effectively breaking up peptide aggregates on the resin and ensuring near-quantitative coupling efficiencies 3[3].

Furthermore, Boc-SPPS is intrinsically compatible with the synthesis of C-terminal peptide thioesters, which are highly susceptible to hydrolysis and aminolysis under the repetitive basic conditions of Fmoc-SPPS 3[3].

Quantitative Comparison of SPPS Strategies

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Deprotection Reagent | 50% TFA in DCM | 20% Piperidine in DMF |

| Deprotection Time | 2 x 5 minutes | 2 x 10 minutes |

| Global Cleavage Reagent | Anhydrous HF (100%) | 95% TFA + Scavengers |

| Cleavage Temperature | 0 °C | Room Temperature |

| Cleavage Time | 1 hour | 2 - 4 hours |

| Aggregation Disruption | High (TFA disrupts β-sheets) | Low (Requires heating/additives) |

| Thioester Synthesis | Direct (Highly stable in acid) | Requires specialized linkers |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows incorporate self-validating checkpoints to monitor reaction completion.

Protocol 1: In Situ Neutralization Boc-SPPS Cycle

Traditional Boc-SPPS required a separate neutralization step after TFA deprotection, which often led to rapid on-resin aggregation. The in situ neutralization protocol circumvents this by neutralizing the resin simultaneously with the coupling step, maximizing yield and coupling kinetics 5[5].

-

Deprotection: Treat the resin-bound peptide with 50% TFA in Dichloromethane (DCM) for 1 minute, drain, and repeat for an additional 5 minutes 6[6].

-

Validation (Deprotection Check): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful exposure of free primary amines.

-

Washing: Wash the resin thoroughly with DCM (3x) followed by Dimethylformamide (DMF) (3x) to remove residual TFA 6[6].

-

Coupling & In Situ Neutralization: Pre-activate the incoming Boc-amino acid (4 eq) with HATU (3.9 eq) and N,N-Diisopropylethylamine (DIEA) (10 eq) in DMF. Add the mixture to the resin and agitate for 10-15 minutes. The excess DIEA neutralizes the TFA salt in situ, allowing immediate acylation.

-

Validation (Coupling Check): Repeat the Kaiser test. A yellow/colorless resin indicates complete amide bond formation.

Protocol 2: Anhydrous HF Global Cleavage

Because benzyl-based side-chain protecting groups require strong acids for removal, anhydrous Hydrogen Fluoride (HF) is employed. This step proceeds via an SN1 mechanism, generating highly reactive benzyl carbocations that must be trapped by nucleophilic scavengers to prevent irreversible alkylation of sensitive residues like Cys, Met, and Tyr 3[3].

-

Pre-cleavage Preparation: Remove the final N-terminal Boc group and any specialized side-chain protecting groups (e.g., Dnp on His, CHO on Trp) before HF treatment to prevent unwanted tert-butylation 3[3].

-

Drying: Dry the peptide-resin thoroughly under a continuous N₂ flow to remove all solvent traces 3[3].

-

Scavenger Addition: Transfer the resin to a specialized Teflon HF cleavage vessel. Add scavengers (e.g., p-cresol, p-thiocresol) at a ratio of 5-10% (v/v) relative to the final HF volume 3[3].

-

HF Cleavage: Condense anhydrous HF into the vessel at -78 °C, then warm the reaction to 0 °C. Stir for exactly 1 hour 3[3].

-

Evaporation: Rapidly evaporate the HF under vacuum at 0 °C to minimize side reactions 3[3].

-

Extraction: Precipitate the crude peptide using cold diethyl ether, filter, and extract the peptide into an aqueous buffer (e.g., 10% acetic acid) for subsequent lyophilization and HPLC purification.

Fig 2. Experimental workflow for anhydrous HF cleavage in Boc-SPPS.

References

- ChemPep - Boc Solid Phase Peptide Synthesis.

- BenchChem - The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.

- Muttenthaler M, et al. (NIH PMC) - Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nat Protoc. 2015.

- Chemistry Steps - Boc Protecting Group for Amines.

- Adhikary R, Dawson PE (PubMed) - In Situ Neutralization Protocols for Boc-SPPS. Methods Mol Biol. 2020.

- Bachem - Introduction to Peptide Synthesis Methods.

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

Advanced Research Applications of Homoallylglycine (HAG) Derivatives in Chemical Biology and Protein Engineering

A Technical Whitepaper by the Senior Application Science Team

Executive Summary & Mechanistic Foundation

The expansion of the genetic code through non-canonical amino acids (ncAAs) has fundamentally transformed protein engineering, allowing for the introduction of novel chemical functionalities into living systems[1]. Among these, L-homoallylglycine (HAG) —a methionine surrogate bearing a terminal alkene—has emerged as a highly versatile bioorthogonal handle.

As application scientists, we frequently face a trade-off between reaction kinetics and biological perturbation. Highly reactive strained alkenes, such as trans-cyclooctene (TCO), offer rapid inverse-electron-demand Diels-Alder (IEDDA) kinetics but possess large steric footprints that can disrupt native protein folding and require complex engineered aminoacyl-tRNA synthetase (aaRS) pairs for incorporation[1]. Conversely, HAG features a minimal steric footprint. It is efficiently recognized by endogenous wild-type methionyl-tRNA synthetase (MetRS) in mammalian and bacterial cells, enabling global, residue-specific incorporation without genetic manipulation[2].

This whitepaper details the core applications of HAG derivatives, focusing on spatiotemporally controlled bioorthogonal conjugation, thiol-ene coupling, and Z-selective macrocyclic peptide stapling.

Bioorthogonal Conjugation Workflows

The terminal alkene of HAG is virtually inert in biological milieus, making it an ideal candidate for highly controlled bioorthogonal chemistries[3]. We leverage HAG primarily for two distinct conjugation pathways:

Spatiotemporal "Photoclick" Cycloaddition

While standard click chemistries (like CuAAC) are highly efficient, they lack spatial and temporal resolution. To achieve this, we utilize a photoinduced tetrazole-alkene cycloaddition. When exposed to 365 nm UV light (or 700 nm two-photon excitation), diaryltetrazoles undergo cycloreversion to release nitrogen gas, generating a highly reactive nitrile imine dipole. This intermediate rapidly undergoes a 1,3-dipolar cycloaddition with the terminal alkene of the HAG-tagged protein[2].

Causality Check: We utilize two-photon excitation (700 nm) in live mammalian tissue to minimize phototoxicity and increase tissue penetration depth, ensuring that the biological system remains viable during real-time imaging[4].

Thiol-Ene "Click" Coupling

For in vitro protein engineering, such as the generation of artificial immunogens or PEGylated therapeutics, we employ photo-initiated thiol-ene coupling. Under UV irradiation in the presence of a photoinitiator, thiols (e.g., glycosyl-thiols) form thiyl radicals that add anti-Markovnikov to the HAG alkene[3]. This provides a stable thioether linkage.

Fig 1: Workflow of HAG metabolic incorporation and spatiotemporally controlled photoclick labeling.

Peptide Stapling and Macrocyclic Ring-Closing Metathesis (RCM)

Beyond metabolic labeling, HAG is a critical building block in solid-phase peptide synthesis (SPPS) for creating "stapled" peptides. By incorporating HAG alongside other alkene-bearing amino acids (e.g., allylglycine), we can utilize Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form stable, all-carbon macrocyclic cross-links. These cross-links lock peptides into bioactive alpha-helical or beta-turn conformations, drastically increasing their resistance to proteolytic degradation and enhancing cellular permeability[5].

The E/Z Selectivity Challenge: Historically, RCM on peptides yielded a thermodynamically driven, inseparable mixture of E and Z olefin isomers, severely confounding Structure-Activity Relationship (SAR) studies[6]. To solve this, we employ newly developed cyclometalated ruthenium catalysts (e.g., Hoveyda-Grubbs 2nd Generation variants with specific bulky N-heterocyclic carbenes). These catalysts provide kinetic control, strongly favoring the Z-isomer during the cross-metathesis of HAG derivatives[6].

Fig 2: Z-selective Ring-Closing Metathesis (RCM) of HAG-containing peptides.

Quantitative Data: Bioorthogonal Handle Comparison

To guide experimental design, we have summarized the properties of HAG against other common methionine surrogates and bioorthogonal handles.

| Non-Canonical Amino Acid | Functional Group | Primary Conjugation Chemistry | Steric Footprint | Reaction Kinetics | Spatiotemporal Control |

| Homoallylglycine (HAG) | Terminal Alkene | Photoclick / Thiol-Ene | Minimal | Moderate | Excellent (Light-triggered) |

| Azidohomoalanine (Aha) | Azide | CuAAC / SPAAC | Minimal | Fast | Poor (Constitutively active) |

| Homopropargylglycine (Hpg) | Alkyne | CuAAC | Minimal | Fast | Poor (Constitutively active) |

| trans-Cyclooctene (TCO) | Strained Alkene | IEDDA (Tetrazine Ligation) | Large | Ultra-Fast | Poor (Constitutively active) |

Table 1: Comparison of bioorthogonal ncAAs. HAG is uniquely positioned for applications requiring strict spatial and temporal control over labeling.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are our optimized workflows for HAG utilization.

Protocol A: Co-Translational Incorporation of HAG in Mammalian Cells

Objective: Global substitution of methionine with HAG in newly synthesized proteins.

-

Methionine Depletion: Wash adherent mammalian cells (e.g., HEK293T) three times with PBS. Incubate in Methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes.

-

Causality: Wild-type MetRS has a higher binding affinity for native Met than HAG. Depletion removes the competitive substrate, allowing HAG to be charged onto the tRNA via mass action.

-

-

HAG Supplementation: Add L-homoallylglycine to the media at a final concentration of 1–4 mM. Incubate for 2–4 hours depending on the desired labeling yield.

-

Self-Validation Controls:

-

Positive Control: Cells grown in standard Met-containing media (ensures baseline translational health).

-

Negative Control: Cells grown in Met-free media without HAG. (Protein synthesis should halt; if significant translation occurs, the dialyzed FBS still contains residual Met, invalidating the assay).

-

-

Harvest: Lyse cells in RIPA buffer containing protease inhibitors.

Protocol B: Spatiotemporal Photoclick Labeling In Vitro

Objective: Covalent attachment of a fluorophore to HAG-tagged proteins.

-

Probe Incubation: To the HAG-tagged cell lysate (1 mg/mL protein), add a photoactivatable diaryltetrazole-fluorophore conjugate to a final concentration of 50 µM.

-

Dark Incubation: Incubate the mixture in the dark at 4°C for 30 minutes.

-

Causality: This step allows the probe to equilibrate and ensures that no spontaneous, non-specific background reactions occur prior to activation.

-

-

Photoactivation: Irradiate the sample using a 365 nm UV LED array (10 mW/cm²) for 2 minutes on ice.

-

Causality: Ice prevents thermal degradation of the protein during UV exposure. The UV light triggers the cycloreversion of the tetrazole into the reactive nitrile imine, initiating the cycloaddition[2].

-

-

Self-Validation Control: Maintain an identical sample in the dark (no UV exposure) and process it through downstream SDS-PAGE/Fluorescence imaging. A lack of fluorescence in this control proves that labeling is strictly covalent and light-dependent, ruling out non-specific hydrophobic binding of the probe.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Metabolic Alkene Reporter for Spatiotemporally Controlled Imaging of Newly Synthesized Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Cell Synthesis of Bioorthogonal Alkene Tag S-Allyl-Homocysteine and Its Coupling with Reprogrammed Translation [mdpi.com]

- 4. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility Characteristics of Boc-D-Homoallylglycine in Common Organic Solvents

Executive Summary

Boc-D-Homoallylglycine (CAS: 219819-76-8; Molecular Formula: C11H19NO4) is a highly specialized, non-natural amino acid utilized extensively in the synthesis of stapled peptides via ring-closing metathesis (RCM)[]. Because of its unique structural features—a terminal alkene side chain and a tert-butyloxycarbonyl (Boc) protected alpha-amine—its solvation thermodynamics differ significantly from standard proteinogenic amino acids. This technical guide details the structural causality behind its solubility profile, provides a matrix of its behavior in common organic solvents, and outlines a self-validating protocol for precise solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of an amino acid derivative is dictated by the interplay of its functional domains. For Boc-D-Homoallylglycine, three distinct structural elements govern its solvent interactions:

-

The Boc Protecting Group: The bulky, highly lipophilic tert-butyloxycarbonyl group masks the alpha-amine, preventing the formation of a highly polar zwitterion[]. This disruption of the native ionic lattice drastically reduces aqueous solubility while exponentially increasing affinity for organic solvents[2].

-

The Homoallyl Side Chain (-CH2-CH2-CH=CH2): Unlike polar side chains, this purely aliphatic butenyl group increases the overall hydrophobic moment of the molecule. It interacts favorably with non-polar to moderately polar aprotic solvents via London dispersion forces[2].

-

The Free Carboxylic Acid (-COOH): This moiety remains the sole strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexanes), the carboxylic acid groups of adjacent molecules will strongly dimerize, leading to precipitation. Conversely, polar aprotic solvents (e.g., DMF, DMSO) effectively disrupt these dimers by forming strong solute-solvent hydrogen bonds.

Solubility Matrix in Common Organic Solvents

Understanding solvent-solute dynamics is critical for optimizing coupling efficiency in Solid-Phase Peptide Synthesis (SPPS). The data below synthesizes the solubility characteristics based on the compound's dielectric requirements and the empirical behavior of structurally analogous Boc-protected aliphatic amino acids[3],[4].

| Solvent | Dielectric Constant (ε) | Estimated Solubility | Mechanistic Rationale & Application Notes |

| Dichloromethane (DCM) | 8.9 | Very High (>100 mg/mL) | DCM perfectly balances the solvation of the lipophilic Boc and homoallyl groups while maintaining sufficient polarity to dissolve the monomeric acid. It is the premier solvent for Boc-chemistry SPPS[3]. |

| N,N-Dimethylformamide (DMF) | 36.7 | Very High (>100 mg/mL) | The strong hydrogen-bond accepting nature of DMF completely disrupts carboxylic acid dimerization. Ideal for preparing highly concentrated stock solutions[3]. |

| Ethyl Acetate (EtOAc) | 6.0 | High (~50-100 mg/mL) | Provides a moderate dipole moment that solvates the protected amino acid effectively. EtOAc is the standard solvent for liquid-liquid extraction during the downstream purification of Boc-amino acids[4]. |

| Methanol (MeOH) | 32.7 | Moderate (~20-50 mg/mL) | While polar, the protic nature of methanol competes with the internal hydrogen bonding of the molecule. Useful for analytical dilutions but generally avoided during active coupling steps. |

| Hexanes / Petroleum Ether | 1.9 | Very Low (<1 mg/mL) | The lack of a permanent dipole renders hexanes incapable of solvating the polar carboxylic acid headgroup, inducing rapid dimerization and crystallization[4]. |

Self-Validating Experimental Protocol: High-Throughput Solubility Determination

To establish precise solubility limits for novel peptide sequences or specific synthetic scale-ups, researchers must employ a rigorous, self-validating methodology. Relying solely on visual inspection is inadequate due to the potential for micro-suspensions or solvent-induced degradation.

Step-by-Step Methodology:

-

Saturated Solution Preparation: In a 2.0 mL borosilicate glass vial, add an excess mass (e.g., 200 mg) of solid Boc-D-Homoallylglycine to 1.0 mL of the target anhydrous organic solvent[2].

-

Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap to prevent evaporation. Incubate in a thermomixer at 25.0°C ± 0.1°C with continuous agitation (800 RPM) for 48 hours. Causality: This extended duration ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state[2].

-

Phase Separation: Transfer the suspension to a chemically resistant microcentrifuge tube. Centrifuge at 10,000 × g for 10 minutes. Carefully draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE membrane. Causality: PTFE is mandated to prevent extractable contamination and membrane degradation from aggressive organic solvents.

-

Self-Validating Quantification:

-

Gravimetric Analysis: Transfer exactly 500 µL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-pure nitrogen, followed by high vacuum for 2 hours. Weigh the residual solid to calculate the total dissolved mass.

-

HPLC-UV Analysis: Dilute a separate 10 µL aliquot of the filtrate into 990 µL of mobile phase (e.g., Acetonitrile/Water with 0.1% TFA). Quantify the concentration via a pre-established standard curve at 210 nm (detecting the carbonyl/alkene).

-

Validation Consensus: The gravimetric mass must match the HPLC-derived mass within a 5% margin of error. Causality: A significant discrepancy indicates either solvent retention in the solid (gravimetric > HPLC) or solvent-induced degradation of the amino acid (HPLC reveals multiple peaks).

-

Workflow for self-validating thermodynamic solubility determination.

Application Workflow: Solvation in Solid-Phase Peptide Synthesis (SPPS)

The solubility characteristics of Boc-D-Homoallylglycine directly dictate its utility in SPPS. In classical Boc-chemistry, DCM is the solvent of choice because it readily dissolves the protected amino acid and optimally swells polystyrene-based resins[3]. Efficient solvation is critical during the coupling phase; if the amino acid is poorly solvated, it cannot diffuse into the porous resin matrix, leading to truncated peptide sequences.

For the synthesis of stapled peptides, Boc-D-Homoallylglycine is coupled into the growing peptide chain. Following the completion of the sequence and subsequent deprotection steps, the terminal alkene of the homoallyl group undergoes Ring-Closing Metathesis (RCM) with another strategically placed olefinic amino acid, catalyzed by a Ruthenium-based Grubbs catalyst. This entire downstream workflow relies on the initial, complete dissolution of the monomer in the coupling solvent.

Solvation-dependent workflow for SPPS and downstream ring-closing metathesis.

References

-

BOC-Amino Acids Overview | BOC Sciences |

-

An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents | Benchchem | 2

-

Solvents for Solid Phase Peptide Synthesis | AAPPTec | 3

-

BOC-ON Technical Bulletin | Sigma-Aldrich | 4

Sources

Technical Guide: Thermal Stability and Storage Protocols for Boc-D-Homoallylglycine

Introduction and Chemical Profile

As a Senior Application Scientist, I frequently encounter challenges related to the stability of unnatural amino acids during complex peptide synthesis. Boc-D-Homoallylglycine (Boc-D-Hag-OH; CAS: 219819-76-8; MW: 229.27) is a critical building block, particularly valued for introducing terminal alkene functionalities into peptide backbones for subsequent ring-closing metathesis or late-stage bioconjugation ()[]. Furthermore, it is heavily utilized in organometallic chemistry tools for building biologically-relevant nanoscale systems via Grubbs ruthenium catalysis (2)[2].

However, its dual-functional nature—comprising an acid-labile tert-butoxycarbonyl (Boc) protecting group and a reactive homoallyl side chain—demands rigorous storage protocols to maintain structural integrity.

Mechanistic Degradation Pathways

Understanding the causality behind storage recommendations requires analyzing the molecule's specific vulnerabilities.

Thermal and Acidic Vulnerability of the Boc Group

The Boc protecting group is inherently susceptible to thermal degradation and acid hydrolysis. At elevated temperatures, Boc-protected amino acids undergo a fragmentation mechanism, decomposing into the free amino acid, isobutylene gas, and carbon dioxide (3)[3]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of similar Boc-protected derivatives indicate that thermal decomposition typically initiates between 73°C and 105°C (4)[4]. Even at lower ambient temperatures, prolonged exposure to trace ambient acids or moisture can catalyze this deprotection, leading to batch impurity.

Oxidative Susceptibility of the Alkene

The terminal double bond of the homoallyl group introduces a secondary degradation vector. Under oxidative stress (exposure to reactive oxygen species, atmospheric oxygen over long periods, or UV light), the alkene can undergo epoxidation, yielding 5,6-epoxy derivatives, or cross-linking (5)[5].

Fig 1. Primary degradation pathways of Boc-D-Homoallylglycine under stress.

Recommended Storage Conditions

To arrest these degradation kinetics, storage conditions must simultaneously minimize thermal energy and exclude reactive atmospheric components. Storing the compound at sub-zero temperatures reduces the kinetic energy available to overcome the activation barrier for Boc fragmentation. Simultaneously, storing the powder in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) displaces oxygen, mitigating the risk of alkene auto-oxidation (6)[6].

Storage Matrix

The following table summarizes the quantitative storage recommendations based on stability profiles of analogous Boc-protected unnatural amino acids (7)[7]:

| Storage Format | Temperature | Atmosphere | Duration | Expected Stability / Purity |

| Solid Powder (Long-term) | -20°C | Argon/Nitrogen | Up to 24 months | > 98% (High) |

| Solid Powder (Short-term) | 2°C to 8°C | Desiccated | 1 to 3 months | > 97% (Moderate-High) |

| In Solution (DMF/NMP) | -80°C | Sealed | < 1 month | Moderate (Prone to degradation) |

| Solid Powder (Benchtop) | 20°C to 25°C | Ambient | < 1 week | Low (Risk of Boc cleavage) |

Self-Validating Experimental Protocol: Forced Degradation & Stability Assay

Step-by-Step Methodology

Phase 1: Sample Stressing (Forced Degradation)

-

Control Preparation: Dissolve 1 mg of Boc-D-Homoallylglycine in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Keep at 4°C.

-

Thermal Stress: Place 1 mg of solid powder in a sealed glass vial and heat at 80°C for 24 hours. Dissolve in 1 mL of solvent prior to analysis.

-

Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of solvent. Add 50 µL of 3% H₂O₂ and incubate at room temperature for 4 hours.

-

Acidic Stress: Dissolve 1 mg in 1 mL of 0.1 M HCl. Incubate for 2 hours at room temperature, then carefully neutralize with 0.1 M NaOH.

Phase 2: HPLC-UV/MS Analysis 5. Column Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. 6. Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes. 7. Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, the amide/carbonyl bonds absorb here) and utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode. 8. Validation Criteria: The method is validated if the intact Boc-D-Hag-OH peak (expected m/z[M+H]+ ≈ 230.27, or [M+Na]+ ≈ 252.27) is baseline-separated from the deprotected D-Homoallylglycine peak and any oxidative byproducts.

Fig 2. Self-validating forced degradation and stability-indicating workflow.

Conclusion

Boc-D-Homoallylglycine is an indispensable tool for advanced peptide engineering. However, its chemical architecture necessitates strict adherence to cold-chain storage (-20°C) and protection from moisture and oxygen. By pairing these storage controls with robust, self-validating analytical protocols, researchers can ensure high-fidelity syntheses and eliminate costly downstream purification failures.

References[3] Title: An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH | Source: Benchchem | URL: https://benchchem.com[1] Title: BOC-Amino Acids | Source: BOC Sciences | URL:https://bocsci.com[4] Title: tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc[7] Title: Stability and Optimal Storage of Boc-Asn(Xan)-OH: A Technical Guide | Source: Benchchem | URL: https://benchchem.com[6] Title: Boc-Dap-OH - Safety Data Sheet | Source: ChemicalBook | URL: https://www.chemicalbook.com[2] Title: Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems | Source: PMC | URL: https://www.ncbi.nlm.nih.gov/pmc[5] Title: Sulfur-based oxidation-responsive polymers | Source: ResearchGate | URL: https://www.researchgate.net

Sources

- 2. Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Engineering the Proteome: A Technical Guide to Homoallylglycine in Medicinal Chemistry

Executive Summary

The expansion of the genetic code through non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, Homoallylglycine (HAG) stands out as a highly versatile, bioorthogonal handle. By providing a biologically inert yet chemically reactive terminal alkene, HAG enables the precise modification of proteins for drug development, biomaterial synthesis, and spatiotemporal imaging. This whitepaper dissects the mechanistic logic, metabolic incorporation dynamics, and validated experimental protocols for utilizing HAG in advanced medicinal chemistry.

The Chemical Logic of Homoallylglycine

Homoallylglycine is an aliphatic methionine (Met) surrogate characterized by a terminal double bond. The selection of HAG in chemical biology is driven by a strict structure-function causality:

-

Biological Inertness: While mammalian cells are rich in internal cis-alkenes (e.g., in phospholipids and signaling molecules like sphingosine 1-phosphate), terminal alkenes are virtually absent. This makes the HAG side chain biologically invisible and orthogonal to native cellular metabolism.

-

Chemical Accessibility: Terminal alkenes are sterically unhindered, making them highly reactive under specific catalytic triggers. This allows HAG to participate in 1, thiol-ene couplings, and ruthenium-catalyzed olefin cross-metathesis (OCM).

Metabolic Incorporation Dynamics

The integration of HAG into the proteome relies on the inherent substrate promiscuity of wild-type or mutant Methionyl-tRNA synthetase (MetRS). Because HAG structurally mimics methionine, MetRS can activate HAG and charge it onto tRNA^Met. During ribosomal translation, HAG is co-translationally incorporated into the nascent polypeptide chain at AUG codons.

To achieve high incorporation efficiency, the cellular environment must be temporarily depleted of endogenous methionine. This causal step prevents competitive inhibition at the MetRS binding pocket, forcing the translational machinery to utilize the HAG surrogate.

Workflow of HAG metabolic incorporation and bioorthogonal functionalization.

Applications in Drug Development & Chemical Biology

The terminal alkene of HAG serves as an anchor for several advanced bioconjugation strategies:

A. Glycosylation and Artificial Immunogens (Thiol-Ene Coupling)

Post-translational modifications like glycosylation are critical for biologic drug efficacy. HAG-modified proteins can undergo radical-mediated thiol-ene coupling with glycosyl-thiols. This site-specific 2 that serve as highly defined artificial immunogens for vaccine development.

B. Peptide Stapling and Biomaterials (Olefin Cross-Metathesis)

In the development of peptide therapeutics, proteolytic instability is a major hurdle. Through ruthenium-catalyzed olefin cross-metathesis (OCM), two HAG residues within a peptide sequence can be covalently cross-linked. This "stapling" restricts the peptide's conformational freedom, locking it into a bioactive α-helical state. Furthermore, HAG is utilized to synthesize3 for smart biomaterials, allowing the chain conformation to switch between helical and disordered states.

C. Spatiotemporal Imaging (Photoclick Chemistry)

To track the synthesis of disease-related proteins in real-time, HAG can be reacted with diaryltetrazoles under UV irradiation. The UV light triggers the release of N₂, forming a reactive nitrile imine that undergoes rapid 1,3-dipolar cycloaddition with HAG. This1 generates a fluorescent pyrazoline, enabling the imaging of newly synthesized proteins with precise spatiotemporal control.

Quantitative Benchmarking: Met-Surrogates in Proteomics

When designing an experiment, selecting the correct ncAA is paramount. The table below benchmarks HAG against other common methionine surrogates based on reactivity and incorporation efficiency.

| ncAA | Reactive Group | Primary Bioorthogonal Reaction | Catalyst / Trigger | Quantitative Occupancy (Yield) |

| Azidohomoalanine (Aha) | Azide | CuAAC, SPAAC | Cu(I), Strain (Cyclooctynes) | High (>80% Met replacement) |

| Homopropargylglycine (Hpg) | Alkyne | CuAAC | Cu(I) | Moderate to High (~75%) |

| Homoallylglycine (HAG) | Terminal Alkene | Thiol-Ene, Photoclick, OCM | Radicals, UV light, Ru-catalyst | Moderate (42–85% occupancy) |

Validated Experimental Protocol: HAG Pulse-Labeling and Photoclick Functionalization

This protocol details the metabolic tagging of mammalian cells with HAG, followed by in vivo photoclick labeling. System Integrity Note: This protocol acts as a self-validating system by running a parallel negative control. If the system is chemically sound, fluorescence will strictly depend on the presence of both HAG and UV activation.

Phase 1: Metabolic Depletion and Pulse Labeling

-

Cell Preparation & Washing: Wash mammalian cells (e.g., HEK293) three times with pre-warmed PBS.

-

Causality: Removes extracellular methionine that would competitively inhibit HAG from binding to MetRS.

-

-

Methionine Depletion: Incubate cells in Met-free DMEM supplemented with dialyzed FBS for 30 minutes at 37°C.

-

Causality: Depletes intracellular Met pools, forcing the cellular machinery into a state of auxotrophy where it must utilize the exogenous surrogate.

-

-

HAG Pulse: Add L-Homoallylglycine to the media at a final concentration of 2 mM. Incubate for 2–4 hours.

-

Causality: Provides a specific temporal window to label exclusively newly synthesized proteins, leaving the pre-existing proteome untouched.

-

-

Negative Control Establishment: Maintain a parallel well treated with 2 mM L-Methionine instead of HAG.

-

Causality: Establishes a baseline to validate that subsequent fluorescent labeling is strictly a result of the HAG-tetrazole cycloaddition, eliminating false positives from non-specific probe binding.

-

Phase 2: In Vivo Photoclick Chemistry

-

Probe Addition: Treat cells with 50 µM of a diaryltetrazole fluorescent probe. Incubate for 15 minutes.

-

Causality: Allows the small-molecule probe to permeate the lipid bilayer and distribute evenly throughout the cytosol.

-

-

Photoactivation: Place the cell culture plate on ice and irradiate with 302 nm or 365 nm UV light for 2 minutes.

-

Causality: UV light triggers the tetrazole to release N₂, forming a highly reactive nitrile imine intermediate. The ice bath prevents the thermal degradation of this intermediate, ensuring it efficiently reacts with the terminal alkene of HAG.

-

Phase 3: Self-Validation and Analysis

-

Cell Lysis: Wash cells with PBS to remove unreacted probe, then lyse using RIPA buffer. Resolve the protein lysate on a 10% SDS-PAGE gel.

-

In-Gel Fluorescence Detection: Image the gel using a standard fluorescence scanner.

-

Validation Check: A successful, self-validated experiment will exhibit robust fluorescent banding in the HAG(+) lane, while the Met(+) control lane will remain completely dark. This binary readout confirms the absolute chemoselectivity of the bioorthogonal reaction.

-

References

-

Residue-specific incorporation of non canonical amino acids into proteins: recent developments and applications Source: National Institutes of Health (PMC) URL:[Link]

-

A Metabolic Alkene Reporter for Spatiotemporally Controlled Imaging of Newly Synthesized Proteins in Mammalian Cells Source: ACS Chemical Biology URL:[Link]

-

Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems Source: National Institutes of Health (PMC) URL:[Link]

-

Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides Source: The Royal Society of Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Optimal Conditions for Boc Protecting Group Removal Using Trifluoroacetic Acid (TFA)

Introduction & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a foundational protecting strategy for primary and secondary amines in multi-step organic synthesis, drug development, and peptide chemistry[1]. Its widespread adoption is due to its robust stability against catalytic hydrogenation, nucleophiles, and strongly basic conditions. However, its removal requires highly acidic conditions, with trifluoroacetic acid (TFA) serving as the industry-standard reagent due to its optimal pKa, efficacy, and volatility, which simplifies downstream product isolation[1][2].

To optimize this reaction, one must first understand the causality of the cleavage mechanism. The deprotection is an acid-catalyzed cascade driven heavily by thermodynamic and entropic forces[1][2]:

-

Protonation: TFA protonates the carbonyl oxygen of the carbamate, weakening the tert-butyl-oxygen bond[1].

-

Cleavage: The intermediate fragments into a thermodynamically stable tert-butyl cation and a carbamic acid intermediate[1].

-

Decarboxylation: The carbamic acid is inherently unstable and spontaneously decarboxylates. The release of CO₂ gas provides the entropic driving force (Le Chatelier's principle) that pushes the reaction to completion[1][2].

-

Salt Formation: The resulting free amine is immediately protonated by excess TFA to form a stable trifluoroacetate salt[1].

Mechanistic pathway of TFA-mediated Boc deprotection and competing side reactions.

The Critical Role of Cation Scavengers

The generation of the tert-butyl cation introduces a significant synthetic liability: it is a highly reactive electrophile. If left unquenched, this carbocation will indiscriminately alkylate electron-rich, nucleophilic residues within your molecule[1][3]. In peptide synthesis, the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the thiol of Cysteine (Cys) are particularly vulnerable to these irreversible side reactions[1][3][4].

To prevent this, "scavengers" (cation traps) must be incorporated into the TFA cleavage cocktail[1]. These reagents act as sacrificial nucleophiles or reducing agents.

Table 1: Common Scavengers and Their Applications

| Scavenger | Typical Concentration | Mechanism of Action / Notes |

| Water (H₂O) | 2.5% - 5.0% | Quenches the cation to form tert-butanol. Excellent general-purpose scavenger for sequences lacking Cys, Met, or Trp[2][5]. |

| Triisopropylsilane (TIS) | 2.5% - 5.0% | Reduces the carbocation to isobutane. Highly effective, non-odorous alternative to thiols[2][4]. |

| Thioanisole | 2.5% - 5.0% | Exceptional for protecting Trp and Met residues from alkylation[2][4]. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Highly effective for Cys and Trp protection, though its use is often limited by a severe, lingering odor[2][4]. |

Optimizing Reaction Parameters

The optimal conditions for Boc removal depend entirely on whether the synthesis is performed in the solution phase or on a solid support (SPPS).

Table 2: Quantitative Reaction Parameters

| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| Substrate Concentration | 0.1 M – 0.5 M in DCM[1] | N/A (Resin-bound) |

| TFA Concentration | 20% – 50% (v/v) in DCM[1][2] | 90% – 95% (v/v)[4][5] |

| Temperature | 0 °C initiation, warm to RT[1] | Room Temperature[6] |

| Reaction Time | 30 minutes – 4 hours[1][7] | 2 – 4 hours[6] |

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Boc Deprotection

This protocol is designed for small molecules and solution-phase intermediates.

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a stir bar[1][2]. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add TFA dropwise to achieve a final concentration of 20–50% v/v[1][2].

-

Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the initial protonation step, preventing thermal degradation of sensitive substrates[1].

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–4 hours[2].

-

Validation Checkpoint: The cessation of observable bubbling (CO₂ gas evolution) serves as a physical indicator that the decarboxylation phase is concluding. Never run this reaction in a closed system [8].

-

-

Monitoring: Confirm the complete consumption of the starting material via TLC or LC-MS[2][7].

-

Concentration: Remove volatiles via a nitrogen stream or rotary evaporation.

-

Work-up: For solid products, triturate the residue with cold diethyl ether to precipitate the amine as a TFA salt[7][9]. To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃[7].

Standard experimental workflow for solution-phase Boc deprotection.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Cleavage

This protocol simultaneously cleaves the peptide from the resin and removes side-chain Boc groups.

-

Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF from previous coupling steps[6].

-

Cocktail Addition: Add a pre-prepared TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin[4][6].

-

Agitation: Agitate the mixture at room temperature for 2–4 hours[6].

-

Validation Checkpoint: The resin will often change color (e.g., yellow, orange, or red depending on the linker and scavengers used); this is a normal visual indicator of carbonium ion generation and trapping[6].

-

-

Filtration: Filter the resin and collect the TFA filtrate. Wash the resin with a small volume of neat TFA (approx. 1 mL) to ensure complete recovery of the peptide[6][10].

-

Precipitation: Concentrate the filtrate slightly under a stream of nitrogen, then add it dropwise to a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether[5][10].

-

Causality: The highly polar peptide precipitates instantly, while the lipophilic scavengers, cleaved protecting groups, and excess TFA remain soluble in the ether layer[10].

-

-

Isolation: Isolate the peptide by centrifugation. Decant the ether, wash the pellet twice with fresh cold ether, and dry under high vacuum[6].

Troubleshooting Common Challenges

-

Incomplete Deprotection: If starting material persists, it is often due to steric hindrance around the protected amine. Consider increasing the TFA concentration to 50% or extending the reaction time[1][3]. For exceptionally stubborn substrates, switching to 4M HCl in dioxane provides a stronger, alternative acidic environment[3][7].

-

Unwanted Alkylation (+56 Da Peaks): If LC-MS analysis reveals peaks with an addition of 56 Da, the tert-butyl cation has alkylated your product[3]. This indicates the scavenger cocktail is insufficient. Switch to a more aggressive mixture, such as "Reagent K" (82.5% TFA, 5% thioanisole, 5% water, 5% phenol, 2.5% EDT)[5].

-

Interference in Downstream Couplings: Excess TFA acts as a competitive nucleophile and drastically lowers the pH of subsequent reactions, leading to failed amide couplings[9]. If basic aqueous work-up is impossible due to water solubility, repeatedly co-evaporate the product with toluene, or precipitate the peptide thoroughly with cold MTBE to strip away residual acid[5][9].

References

- Benchchem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)."

- Benchchem. "Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis."

- Benchchem. "Scavengers for Boc deprotection to prevent side reactions."

- Common Organic Chemistry. "Boc Deprotection Mechanism - TFA."

- Reddit. "Boc Removals with TFA in Peptide Synthesis."

- Benchchem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)."

- Benchchem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development."

- ACS Publications. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis."

- ResearchGate.

- ThermoFisher. "Introduction to Cleavage Techniques."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes & Protocols: Leveraging Boc-D-Homoallylglycine for the Generation of Diverse Peptide Libraries

Introduction: The Imperative for Chemical Diversity in Peptide Therapeutics

Peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often hampered by challenges such as low metabolic stability and poor cell permeability.[1] The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to overcome these limitations, enhancing the pharmacological profiles of peptide-based drug candidates.[1][2] UAAs introduce novel chemical functionalities and conformational constraints, thereby expanding the accessible chemical space for drug discovery.[1][2]

Boc-D-Homoallylglycine is a particularly valuable UAA for constructing diverse peptide libraries. Its side chain contains a terminal alkene, a versatile chemical handle that is orthogonal to the native functional groups found in proteinogenic amino acids. This homoallyl group can be selectively modified post-synthesis using a variety of robust and high-yield chemical reactions. This allows for the creation of a vast number of distinct peptide analogs from a single, resin-bound peptide precursor, a strategy central to modern high-throughput screening and drug development.

This guide provides a comprehensive overview and detailed protocols for the application of Boc-D-Homoallylglycine in solid-phase peptide synthesis (SPPS) and the subsequent on-resin diversification of the resulting peptides to generate extensive chemical libraries.

Core Principle: The Homoallyl Group as a Diversification Node

The central utility of Boc-D-Homoallylglycine lies in the reactivity of its terminal alkene. This functional group serves as a point of divergence, enabling a single peptide sequence to be transformed into a library of structurally distinct molecules. Key chemical transformations that can be applied to the homoallyl side chain include:

-

Olefin Cross-Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes like Grubbs catalysts, allows for the introduction of a wide array of substituents.[3][4][5] By reacting the peptide-bound homoallylglycine with various alkene partners, diverse side chains can be installed, modulating properties like hydrophobicity, charge, and steric bulk.[5][6]

-

Thiol-Ene Radical Addition ("Click" Chemistry): This highly efficient and bio-orthogonal reaction involves the addition of a thiol to the alkene, forming a stable thioether linkage.[7][8][9] This method is ideal for conjugating a wide range of molecules, including small functional groups, carbohydrates, lipids, and fluorescent probes, under mild, often aqueous, conditions.[7][9][10]

-

Other Transformations: The alkene can also undergo other modifications such as oxidation (e.g., to diols or aldehydes), hydroboration-oxidation, and halogenation, further expanding the potential for diversification.

The ability to perform these modifications while the peptide is still attached to the solid support ("on-resin") is a significant advantage, simplifying purification and enabling high-throughput parallel synthesis formats.[11][12][13]

Experimental Workflows & Protocols

Overall Workflow for Library Generation

The generation of a diverse peptide library using Boc-D-Homoallylglycine follows a multi-stage process, beginning with peptide synthesis and culminating in the creation of a multitude of modified peptides.

Caption: Workflow for Peptide Library Generation.

Protocol 1: Incorporation of Boc-D-Homoallylglycine via Boc-SPPS

This protocol details the incorporation of Boc-D-Homoallylglycine into a growing peptide chain using manual Boc-chemistry solid-phase peptide synthesis (SPPS).

Rationale: Boc-SPPS is a robust method for peptide synthesis. It uses a strong acid, typically trifluoroacetic acid (TFA), for the temporary deprotection of the Nα-Boc group, and a very strong acid, like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage from the resin.[14] This orthogonality ensures the stability of most side-chain protecting groups until the final step.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

-

Boc-D-Homoallylglycine.

-

Other Boc-protected amino acids.

-

Dichloromethane (DCM), peptide synthesis grade.

-

N,N-Diisopropylethylamine (DIPEA).

-

Trifluoroacetic acid (TFA).

-

Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Isopropyl alcohol (IPA).

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling (Incorporation of Boc-D-Homoallylglycine):

-

In a separate vial, dissolve Boc-D-Homoallylglycine (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Expert Insight: To confirm coupling completion, perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Diversification via Olefin Cross-Metathesis

This protocol describes the modification of the peptide-bound homoallylglycine side chain using a Grubbs catalyst.

Rationale: Olefin metathesis is a highly versatile C-C bond-forming reaction.[4] Second-generation Grubbs and Hoveyda-Grubbs catalysts are preferred for their high activity and functional group tolerance, making them suitable for complex substrates like peptides.[16] The reaction is typically performed in a non-protic solvent like DCM or dichloroethane (DCE) to ensure catalyst stability and activity.

Materials:

-

Peptide-resin containing a D-Homoallylglycine residue.

-

Alkene coupling partner (e.g., 1-decene, styrene, N-allyl-acetamide; 10-20 equivalents).

-

Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst (5-10 mol %).

-

Anhydrous, degassed Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Argon or Nitrogen atmosphere.

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel equipped with a stir bar and under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition:

-

Add the alkene coupling partner (10-20 eq.) to the resin slurry.

-

In a separate, dry vial, dissolve the Grubbs catalyst (5-10 mol % relative to the peptide) in a small amount of anhydrous DCM.

-

Add the catalyst solution to the resin slurry.

-

-

Reaction:

-

Stir the reaction mixture at room temperature to 40 °C for 4-12 hours.

-

Trustworthiness Check: Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to check for the desired product mass.

-

-

Catalyst Removal and Washing:

-

Drain the reaction solvent.

-

Wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (3x) to remove the ruthenium catalyst and excess reagents. The resin is now ready for the next step (e.g., final cleavage or another synthetic step).

-

| Parameter | Recommended Range | Rationale |

| Catalyst | Grubbs II, Hoveyda-Grubbs II | High activity and stability with peptides.[16] |

| Catalyst Loading | 5 - 10 mol % | Balances reaction efficiency with cost and purification difficulty. |

| Alkene Partner | 10 - 20 equivalents | Drives the reaction equilibrium towards the cross-metathesis product. |

| Solvent | Anhydrous DCM or DCE | Non-coordinating solvents that are compatible with the catalyst. |

| Temperature | 25 - 40 °C | Mild conditions to preserve peptide integrity. |

| Reaction Time | 4 - 12 hours | Substrate dependent; requires optimization and monitoring. |

Table 1: Typical Reaction Parameters for On-Resin Olefin Cross-Metathesis.

Protocol 3: On-Resin Diversification via Thiol-Ene Addition

This protocol describes the photoinitiated radical addition of a thiol to the peptide-bound homoallylglycine side chain.

Rationale: The thiol-ene reaction is considered a "click" chemistry due to its high efficiency, speed, and orthogonality.[9][13] The reaction proceeds via a radical mechanism, which can be initiated by UV light in the presence of a photoinitiator.[9][17] This method is highly tolerant of various functional groups and is effective in aqueous or organic solvents.[9][10]

Caption: Mechanism of Thiol-Ene Radical Addition.

Materials:

-

Peptide-resin containing a D-Homoallylglycine residue.

-

Thiol (e.g., 1-dodecanethiol, 3-mercaptopropionic acid, cysteine methyl ester; 10-20 equivalents).

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA; 0.1-0.5 equivalents).

-

Solvent: DMF, or a mixture like DMF/Water.

-

UV lamp (e.g., 365 nm).

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent in a quartz or borosilicate reaction vessel.

-

Reagent Addition:

-

Add the thiol (10-20 eq.) and the photoinitiator (0.1-0.5 eq.) to the resin slurry.

-

Ensure the reagents are fully dissolved and the resin is well-suspended.

-

-

Photoreaction:

-

Place the reaction vessel under a UV lamp (365 nm) and agitate continuously.

-

Irradiate for 20-60 minutes. The reaction is typically very fast.[13]

-

Expert Insight: The reaction should be performed under an inert atmosphere if the thiol is particularly sensitive to oxidation, though it is often robust enough to be run in the presence of air.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin extensively with DMF (5x) and DCM (5x) to remove unreacted thiol and photoinitiator byproducts. The resin is now ready for final cleavage.

-

Final Cleavage and Library Analysis

After on-resin diversification, the modified peptides must be cleaved from the solid support and have their side-chain protecting groups removed. For peptides synthesized using the Boc-SPPS strategy on a Merrifield resin, this is typically accomplished with strong acids.

Cleavage Cocktail (Example):

-

Reagent: Anhydrous Hydrogen Fluoride (HF).

-

Scavenger: Anisole or p-cresol (to trap reactive carbocations).

-

Procedure: Performed in a specialized HF cleavage apparatus at 0 °C for 1-2 hours. (Caution: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated fume hood with appropriate safety equipment.)

Following cleavage, the crude peptides are precipitated with cold diethyl ether, dissolved in a suitable aqueous buffer, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of each library member are confirmed by mass spectrometry (e.g., LC-MS, MALDI-TOF).

Conclusion

Boc-D-Homoallylglycine is a powerful and versatile building block for the construction of diverse peptide libraries. Its chemically tractable homoallyl side chain provides a platform for a wide range of post-synthesis modifications, including robust olefin metathesis and thiol-ene click reactions. By integrating this unnatural amino acid into a solid-phase synthesis workflow, researchers can rapidly generate large collections of structurally related peptides. This capability is invaluable for applications ranging from epitope mapping and enzyme substrate profiling to the discovery and optimization of novel peptide-based therapeutics.[18][19]

References

- Benchchem. Technical Guide: Boc-D-Alg(Z)₂-OH for Advanced Peptide Synthesis.

- The Royal Society of Chemistry. Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.

- Benchchem. Application Notes and Protocols for the Incorporation of Boc-d-homoserine in Solution-Phase Peptide Synthesis.

- PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- Journal of the American Chemical Society. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection.

- PMC. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection.

- ACS Biomaterials Science & Engineering. Peptide Photoimmobilization by Thiol–ene Chemistry for Enhanced Neural Cell Adhesion.

- Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- ConnectSci. Allyl Sulfides: Reactive Substrates for Olefin Metathesis.

- Google Patents. WO2006045483A2 - On-resin peptide cyclization.

- SciSpace. Solid-phase peptide synthesis.

- R Discovery. Cross metathesis of the amino acid homoallylglycine.

- ScholarlyCommons. PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES.

- Google Patents. CN104276964A - Preparation method of Boc-glycine.

- Patsnap Eureka. Preparation method of Boc-glycine.

- ResearchGate. Cross-metathesis of C-Glycosides and Peptides.

- Frontiers. Applications of Thiol-Ene Chemistry for Peptide Science.

- Google Patents. US8383770B2 - Boc and Fmoc solid phase peptide synthesis.

- BOC Sciences. Peptide Synthesis.

- PMC. On-the-Resin N-Terminal Modification of Long Synthetic Peptides.

- PMC. Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis.

- ABclonal. Peptide Library Service.

- MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.

- ACS Publications. Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides | The Journal of Organic Chemistry.

- RSC Publishing. Reprogramming natural proteins using unnatural amino acids.

- PMC. On-resin peptide macrocyclization using thiol-ene click chemistry.

- CD Biosynsis. Unnatural Peptide Library Construction - mRNA Display.

- ALL Chemistry. Random Peptide Library Construction.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [repository.upenn.edu]

- 13. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. connectsci.au [connectsci.au]

- 17. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]

- 18. Antibodies, Enzymes, Proteins, ELISA and Reagents for Life Science | ABclonal [abclonal.com]

- 19. all-chemistry.com [all-chemistry.com]

Use of Boc-D-Homoallylglycine for developing targeted peptide-based therapeutics

Boc-D-Homoallylglycine is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its strategic incorporation provides a dual benefit: enhancing the core stability of the peptide backbone while introducing a precisely located chemical handle for advanced bioconjugation. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel targeted peptide therapeutics. As the demand for highly specific and less toxic therapies grows, the use of UAAs like Boc-D-Homoallylglycine will be instrumental in developing the next generation of precision medicines, including peptide-drug conjugates, targeted imaging agents, and novel biomaterials. [3][12][20]

References

-

Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. PMC. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

-

Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. The Royal Society of Chemistry. [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara. [Link]

-

New technique synthesizes non-natural amino acids for advanced peptide therapeutics. The UCSB Current. [Link]

-

Peptide drugs present in the market contain unnatural amino acids. ResearchGate. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Humana Press. [Link]

- Production of peptides containing poly-gly sequences using fmoc chemistry.

-

A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation. PubMed. [Link]

-

Illuminating peptide drug discovery via unnatural amino acid incorporation. American Chemical Society. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

-

Boc-D-b-homoallylglycine. J&K Scientific LLC. [Link]

-

New Applications of Click Chemistry for Peptide Modification and Drug Activation. Radboud University. [Link]

-

Thiyl Radical-Mediated 'Click' Strategies for Site-Selective Peptide and Protein Modification. TARA - Trinity College Dublin. [Link]

-

How can I set a protocol to do a mtt assay of peptide and protein?. ResearchGate. [Link]

-

Boc-N-(Allyl)-Glycine. PubChem. [Link]

-

Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

-